molecular formula C25H22N4O5 B4102508 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4102508
M. Wt: 458.5 g/mol
InChI Key: IQGHFEUIBKRXHF-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including imidazole, benzofuran, pyridine, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the imidazole and benzofuran derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, coupling agents, and protecting groups to ensure the selective formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce various substituents onto the imidazole and pyridine rings, leading to a diverse array of derivatives .

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings can bind to metal ions and enzymes, modulating their activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-33-18-7-2-5-16-13-19(34-24(16)18)22(30)20-21(17-6-3-8-26-14-17)29(25(32)23(20)31)11-4-10-28-12-9-27-15-28/h2-3,5-9,12-15,21,31H,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHFEUIBKRXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CN=CC=C4)CCCN5C=CN=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

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